(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound that features a pyrazine ring substituted with a chlorine atom, an amino group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of the pyrazine ring. One common method involves the cyclization of 1-(pyrazin-2-yl)guanidine derivatives through oxidative cyclization . The reaction conditions often include the use of acetic acid and sodium acetate trihydrate at low temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are efficient for forming carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the pyrazine ring .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives .
Scientific Research Applications
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide: shares similarities with other pyrazine derivatives, such as 3-chloropyrazine-2-carboxamide and 1-(pyrazin-2-yl)guanidine derivatives.
Triazolopyrazine derivatives: These compounds also feature a pyrazine ring and exhibit similar biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O/c1-8(2)11(15)13(19)18(9-3-4-9)7-10-12(14)17-6-5-16-10/h5-6,8-9,11H,3-4,7,15H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEGVDHZMKAZDT-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=NC=CN=C1Cl)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=NC=CN=C1Cl)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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